6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with ethoxyphenyl and fluorophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Quinazoline Formation: The quinazoline moiety is synthesized by reacting anthranilic acid derivatives with suitable reagents.
Coupling Reactions: The ethoxyphenyl and fluorophenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Cyclization: The final step involves cyclization to form the triazoloquinazoline core structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
1H-1,2,3-Triazole-Tethered Isatin-Metronidazole Conjugates: Investigated for their antimicrobial properties.
Uniqueness
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one stands out due to its unique triazoloquinazoline structure, which imparts distinct chemical and biological properties. Its combination of ethoxyphenyl and fluorophenyl groups further enhances its potential for diverse applications.
Properties
Molecular Formula |
C25H19FN4O3 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O3/c1-2-33-19-12-10-16(11-13-19)22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3 |
InChI Key |
CEKAUWQQLBOIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.